ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often employ photoredox catalysis and other advanced organic synthesis strategies to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry.
Bicyclo[3.1.0]hexanes: These compounds are closely related and often used as building blocks in medicinal chemistry.
Uniqueness
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific bicyclic structure and the presence of an azabicyclo group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (E)-3-(3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9(12)3-4-10-5-8(10)6-11-7-10/h3-4,8,11H,2,5-7H2,1H3/b4-3+ |
InChI Key |
SITOOFONRFMENH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CC1CNC2 |
Canonical SMILES |
CCOC(=O)C=CC12CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.